molecular formula C8H17NO B169011 2-(2-Methoxypropan-2-yl)pyrrolidine CAS No. 160142-25-6

2-(2-Methoxypropan-2-yl)pyrrolidine

Cat. No. B169011
CAS RN: 160142-25-6
M. Wt: 143.23 g/mol
InChI Key: ZPGUMFCNPREQSF-UHFFFAOYSA-N
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Description

“2-(2-Methoxypropan-2-yl)pyrrolidine” is a chemical compound with the CAS Number: 160142-25-6 . It has a molecular weight of 143.23 and its IUPAC name is 2-(1-methoxy-1-methylethyl)pyrrolidine . It is a colorless to yellow liquid .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—leads to increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

“2-(2-Methoxypropan-2-yl)pyrrolidine” is a colorless to yellow liquid .

Scientific Research Applications

Stereochemistry and Synthesis

  • Stereoselective Alkylation : 2-(2-Methoxypropan-2-yl)pyrrolidine, as a derivative of (S)-proline, is used in stereoselective alkylation processes. For instance, its reaction with benzyl bromide and n-butyl iodide led to selective formation of products with specific stereogenic centers. This selectivity is crucial in synthesizing compounds with desired chirality (Andersson & Hedenström, 2004).

Pharmaceutical Applications

  • Antibacterial Activity : Pyrrolidine derivatives, including 2-(2-Methoxypropan-2-yl)pyrrolidine, have been explored for their antibacterial properties. Novel cyanopyridine derivatives synthesized using similar structures showed significant antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
  • Antiarrhythmic and Antihypertensive Effects : In medicinal chemistry, pyrrolidine derivatives have been synthesized and evaluated for various pharmacological activities, including antiarrhythmic and antihypertensive effects. Their effectiveness is often linked to their alpha-adrenolytic properties (Malawska et al., 2002).

Industrial Applications

  • Synthesis of Dyes and Agrochemicals : Pyrrolidines, including 2-(2-Methoxypropan-2-yl)pyrrolidine, find applications in industry, such as in the synthesis of dyes and agrochemical substances. Their study is important for advancing these industrial applications (Żmigrodzka et al., 2022).

Beta-Lactam Antibiotics Synthesis

  • Hydroxyl Protection in Beta-Lactam Antibiotics : The 2-methoxypropan-2-yl group, a part of the compound , is useful for protecting hydroxyl groups in the synthesis of beta-lactam antibiotics. This function is critical due to the sensitivity of the beta-lactam structure in antibiotic synthesis (Woo, 1981).

Biological Activity Studies

  • Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, including compounds related to 2-(2-Methoxypropan-2-yl)pyrrolidine, are a class of non-aromatic heterocyclic compounds used in pharmacy for synthesizing new medicinal molecules with improved biological activities (Rubtsova et al., 2020).

Coordination Chemistry

  • Synthesis of Optically Active Triamines : Derivatives of pyrrolidines, including 2-(2-Methoxypropan-2-yl)pyrrolidine, are used to synthesize optically active triamines. These compounds play a role in coordination chemistry, particularly in the formation of complexes with metals like copper (Bernauer et al., 1993).

Anti-inflammatory Activities

  • Potential Anti-inflammatory Agents : 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from compounds structurally similar to 2-(2-Methoxypropan-2-yl)pyrrolidine, have been explored as potential anti-inflammatory agents. Some showed activities comparable to indomethacin but with reduced side effects (Ikuta et al., 1987).

Safety and Hazards

The safety information for “2-(2-Methoxypropan-2-yl)pyrrolidine” includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-methoxypropan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUMFCNPREQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564265
Record name 2-(2-Methoxypropan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxypropan-2-yl)pyrrolidine

CAS RN

160142-25-6
Record name 2-(2-Methoxypropan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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